molecular formula C11H11F3O2 B7941829 2'-iso-Propoxy-2,2,2-trifluoroacetophenone

2'-iso-Propoxy-2,2,2-trifluoroacetophenone

Cat. No.: B7941829
M. Wt: 232.20 g/mol
InChI Key: GMCFEKDOHMBXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Iso-Propoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound characterized by its trifluoromethyl group and isopropoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Iso-Propoxy-2,2,2-trifluoroacetophenone typically involves the reaction of acetophenone with trifluoroacetic anhydride in the presence of an isopropylating agent. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that ensures high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2'-Iso-Propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

2'-Iso-Propoxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity and stability, while the isopropoxy group influences its binding affinity to biological targets. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2'-Iso-Propoxy-2,2,2-trifluoroacetophenone is compared with other similar compounds, such as:

  • 2'-Methoxy-2,2,2-trifluoroacetophenone: Similar structure but with a methoxy group instead of isopropoxy.

  • 2'-Ethoxy-2,2,2-trifluoroacetophenone: Similar structure but with an ethoxy group instead of isopropoxy.

  • 2'-Propoxy-2,2,2-trifluoroacetophenone: Similar structure but with a propoxy group instead of isopropoxy.

These compounds share similarities in their trifluoromethyl group but differ in their alkyl substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-propan-2-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(2)16-9-6-4-3-5-8(9)10(15)11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCFEKDOHMBXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.